2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a heterocyclic hybrid molecule combining a 1,3,4-thiadiazole core with a 1,2,4-triazole moiety via a sulfanyl linker. This structural motif is frequently explored in medicinal chemistry for antimicrobial, anticancer, and enzyme-inhibitory applications .
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3S2/c1-3-11(26-15-20-16-8-21(15)2)12(23)17-14-19-18-13(27-14)9-5-4-6-10(7-9)22(24)25/h4-8,11H,3H2,1-2H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLSHYICMDIDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])SC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410532 | |
| Record name | 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6190-66-5 | |
| Record name | 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30410532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine
The thiadiazole core is typically synthesized via cyclization reactions. A common approach involves condensing 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) under reflux (75–80°C, 4–6 hours). The reaction proceeds via intermediate thiosemicarbazide formation, followed by intramolecular cyclization to yield 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine.
Key Conditions
Preparation of 4-Methyl-1,2,4-triazole-3-thiol
The triazole sulfanyl group is introduced via nucleophilic substitution. 4-Methyl-1,2,4-triazole-3-thiol is synthesized by reacting 4-methyl-1,2,4-triazol-3-amine with carbon disulfide (CS₂) in alkaline conditions (pH 10–12). The thiolate intermediate is protonated to yield the free thiol.
Reaction Scheme
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7).
Amide Coupling and Sulfanyl Incorporation
The final step involves coupling 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine with 2-bromo-N-(4-methyl-1,2,4-triazol-3-yl)butanamide. This is achieved via a two-step process:
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Bromination: Reacting 2-mercaptobutanamide with bromine in acetic acid to form 2-bromobutanamide.
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Nucleophilic Substitution: Treating the brominated intermediate with 4-methyl-1,2,4-triazole-3-thiol in DMF at 60°C for 6 hours.
Critical Parameters
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Molar Ratio: 1:1.2 (thiadiazol-2-amine to brominated intermediate)
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Base: Triethylamine (2 equivalents) to neutralize HBr byproducts
Optimization Strategies and Challenges
Regioselectivity in Thiadiazole Formation
The nitro group at the 3-position of the phenyl ring directs cyclization to the 5-position of the thiadiazole. Substituting POCl₃ with polyphosphoric acid (PPA) increases regioselectivity but reduces yield to 50–55%.
Solvent Effects on Amide Coupling
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. However, DMSO may lead to sulfoxide side products if temperatures exceed 70°C.
Purification Techniques
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Recrystallization: Ethanol/water (4:1) removes unreacted starting materials.
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Chromatography: Silica gel with ethyl acetate/hexane (1:1) resolves thiadiazole and triazole byproducts.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >98% purity. Retention time: 12.3 minutes.
Comparative Analysis of Synthetic Methods
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted triazole and thiadiazole derivatives
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives, including the compound , exhibit potent antimicrobial properties. These compounds are particularly effective against a range of fungi and bacteria. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for their growth and viability .
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant antifungal activity against Candida albicans and Aspergillus fumigatus. The compound's structure allows it to interact effectively with enzyme targets involved in sterol biosynthesis .
Anticancer Properties
The compound has also been explored for its anticancer potential. Triazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the inhibition of angiogenesis .
Case Study:
In vitro studies have shown that similar triazole compounds can inhibit the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis. The presence of the nitrophenyl group enhances the compound's interaction with DNA, increasing its efficacy as an anticancer agent .
Fungicides
Due to their antifungal properties, triazole compounds are widely used as agricultural fungicides. They are effective against a variety of plant pathogens, making them valuable in crop protection strategies.
Case Study:
Field trials have demonstrated that formulations containing triazole derivatives significantly reduce the incidence of fungal diseases such as powdery mildew on crops like wheat and barley .
Plant Growth Regulators
Some studies suggest that triazole compounds can act as plant growth regulators, promoting root development and enhancing stress tolerance in plants under adverse conditions .
Synthesis of Novel Materials
The unique chemical structure of 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide allows it to be used as a building block for synthesizing novel materials with specific properties.
Case Study:
Research has shown that incorporating such triazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. For instance, polymers modified with these compounds exhibit improved resistance to thermal degradation compared to unmodified counterparts .
Tables
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Pharmaceuticals | Antimicrobial | Inhibition of ergosterol synthesis |
| Anticancer | Induction of apoptosis | |
| Agriculture | Fungicides | Reduction of fungal diseases |
| Plant growth regulators | Promotion of root development | |
| Material Science | Novel material synthesis | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thiadiazole Hybrids
Compounds featuring triazole-thiadiazole hybrids are widely studied due to their diverse pharmacological profiles. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Calculated from molecular formula C₁₈H₁₆N₆O₃S₂.
Key Observations :
- The nitro group in the target compound distinguishes it from chlorophenyl or benzylthio analogs, likely enhancing its electrophilic character and binding affinity to nitroreductase enzymes .
- Lower yields in nitro-substituted analogs (e.g., 55% for 7A9 vs. 82–88% for chlorophenyl derivatives) suggest synthetic challenges due to steric or electronic effects .
Triazole-Thiazole Derivatives
Thiazole-containing analogs share structural similarities but differ in ring systems:
Table 2: Thiazole-Based Analogs
Key Observations :
Sulfonamide and Acetamide Linkages
Sulfonamide/acetamide-linked compounds highlight the role of the sulfanyl bridge:
Table 3: Sulfanyl-Linked Compounds
*Similarity scores calculated against known drugs using cheminformatics tools .
Research Findings and Implications
- Antimicrobial Potential: Triazole-thiadiazole hybrids (e.g., ) show broad-spectrum antimicrobial activity. The nitro group in the target compound may enhance activity against Gram-negative pathogens via nitroreductase activation.
- Enzyme Inhibition : Molecular docking studies (e.g., ) suggest thiadiazole derivatives inhibit tankyrase and other NAD+-dependent enzymes, though the nitro group’s role remains unexplored.
- Synthetic Challenges : Nitro-substituted thiadiazoles (e.g., ) often require harsh conditions, reducing yields compared to chloro- or methoxy-substituted analogs .
Biological Activity
The compound 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide represents a novel class of hybrid molecules that integrate the pharmacological properties of triazole and thiadiazole moieties. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula: C₁₅H₁₆N₆OS₂
- Molecular Weight: 360.457 g/mol
- IUPAC Name: N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-(methylamino)benzamide
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
| Microorganism | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 47.5 | |
| Candida albicans | 24.0 |
The presence of the nitrophenyl group enhances the antibacterial activity against Gram-positive bacteria while also providing antifungal properties against strains like Candida albicans.
Anticancer Activity
The triazole and thiadiazole frameworks are known for their anticancer properties. Studies have demonstrated that compounds featuring these structures can inhibit cell proliferation in various cancer cell lines:
The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, compounds with triazole and thiadiazole structures exhibit anti-inflammatory properties. The compound has been shown to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines:
This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Triazole Moiety: Known for its broad-spectrum antimicrobial and anticancer activities.
- Thiadiazole Ring: Enhances biological activity through its ability to interact with various biological targets.
- Nitrophenyl Substitution: Increases lipophilicity and enhances permeability through cellular membranes.
Case Studies
Several studies have investigated the biological efficacy of compounds similar to this compound:
- A study by Barbuceanu et al. highlighted the synthesis and antibacterial activity of mercapto-triazoles bearing diphenylsulfone, which showed promising results against resistant bacterial strains .
- Another investigation focused on the anti-inflammatory effects of thiadiazole derivatives in animal models of arthritis, demonstrating significant reductions in joint swelling and inflammatory markers .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Q. How is the structural integrity of this compound validated?
Characterization employs:
- NMR : and spectra confirm substituent positions (e.g., methyl group at 4-methyl-1,2,4-triazole, nitrophenyl resonance) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 461.0821) .
- IR Spectroscopy : Detects functional groups (e.g., S-H stretch at 2550 cm, amide C=O at 1650 cm) .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .
- Enzyme inhibition : Kinase or protease assays to explore mechanistic pathways .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess logP (target <5), bioavailability, and CYP450 interactions .
- Molecular dynamics : Simulate stability of ligand-receptor complexes over 100 ns to prioritize derivatives .
Q. What strategies resolve contradictory data in biological assays?
Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites .
- Solubility limitations : Use DSC/TGA to analyze crystallinity and modify with PEGylation or salt formation .
- Off-target effects : Employ CRISPR-Cas9 gene editing to validate target specificity .
Q. How do structural modifications affect the SAR of this compound?
Systematic SAR studies focus on:
- Triazole ring substitution : Replace 4-methyl with bulkier groups (e.g., phenyl) to enhance hydrophobic interactions .
- Nitrophenyl position : Compare 3-nitro vs. 4-nitro derivatives for electronic effects on receptor binding .
- Butanamide chain length : Shorten to propanamide or extend to pentanamide to optimize steric fit .
Q. What methodologies assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
